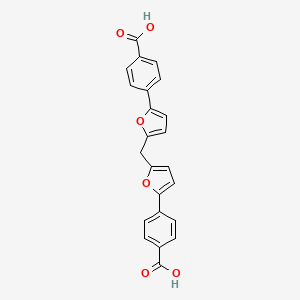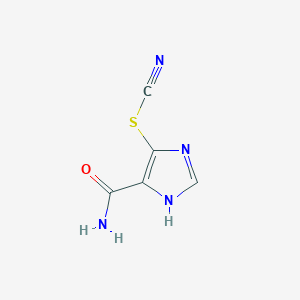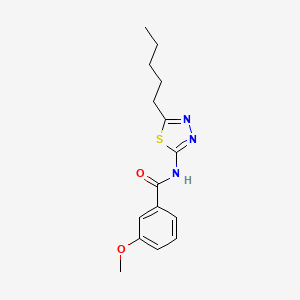![molecular formula C15H8ClF3N4O2 B12489785 1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12489785.png)
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(PYRIDIN-3-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a triazole ring, a pyridine ring, and a phenyl ring substituted with chlorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(PYRIDIN-3-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed through a [3+2] cycloaddition reaction between an azide and an alkyne. The pyridine and phenyl rings are introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(PYRIDIN-3-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The chlorine and trifluoromethyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Aplicaciones Científicas De Investigación
1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(PYRIDIN-3-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(PYRIDIN-3-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorine and trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. The pyridine ring may participate in hydrogen bonding and other interactions with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine substituents but lacks the triazole and carboxylic acid groups.
Trifluoromethylpyridine derivatives: These compounds have similar trifluoromethyl groups but differ in other structural aspects.
Uniqueness
1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(PYRIDIN-3-YL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is unique due to its combination of a triazole ring, pyridine ring, and phenyl ring with specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H8ClF3N4O2 |
|---|---|
Peso molecular |
368.70 g/mol |
Nombre IUPAC |
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C15H8ClF3N4O2/c16-10-4-3-9(15(17,18)19)6-11(10)23-13(8-2-1-5-20-7-8)12(14(24)25)21-22-23/h1-7H,(H,24,25) |
Clave InChI |
JJQNDEXNELHKQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(N=NN2C3=C(C=CC(=C3)C(F)(F)F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-5,10-dioxo-4-(quinolin-4-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12489717.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl thiophen-2-ylacetate](/img/structure/B12489720.png)
![6-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12489727.png)
![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489744.png)

![8-Tert-butyl-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B12489756.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate](/img/structure/B12489762.png)
![5-({3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489765.png)
![2-({3-[(Thiophen-2-ylmethyl)amino]propyl}amino)ethanol](/img/structure/B12489767.png)

![1-[2-(methoxycarbonyl)-4-nitrophenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12489771.png)
![2-Oxo-2-phenylethyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12489777.png)
